molecular formula C21H21FN4O B2575091 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine CAS No. 477863-89-1

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine

Cat. No.: B2575091
CAS No.: 477863-89-1
M. Wt: 364.424
InChI Key: FPHSYSHHWQGGHZ-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Biochemical Analysis

Biochemical Properties

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . Specifically, this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . This interaction could potentially influence various biochemical reactions involving nucleosides and nucleotides .

Cellular Effects

The interaction of this compound with ENTs can have significant effects on cellular processes. By inhibiting ENTs, this compound can affect the transport of nucleosides across the cell membrane, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of these transporters for uridine . This suggests that the compound binds to a site on the transporter that is distinct from the uridine binding site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on ENTs are observed to be irreversible . This suggests that the compound may have long-term effects on cellular function, potentially influencing nucleoside transport over extended periods

Metabolic Pathways

Given the compound’s interaction with ENTs, it may be involved in metabolic pathways related to nucleoside and nucleotide metabolism

Transport and Distribution

As an inhibitor of ENTs, this compound likely influences the transport and distribution of nucleosides within cells . The specifics of how this compound is transported and distributed within cells and tissues, and any transporters or binding proteins it interacts with, are not yet fully known.

Subcellular Localization

Given its interaction with ENTs, which are typically located in the cell membrane, it is likely that this compound also localizes to the cell membrane

Chemical Reactions Analysis

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine can be compared to other similar compounds, such as:

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c1-27-19-15-23-20(16-7-3-2-4-8-16)24-21(19)26-13-11-25(12-14-26)18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHSYSHHWQGGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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